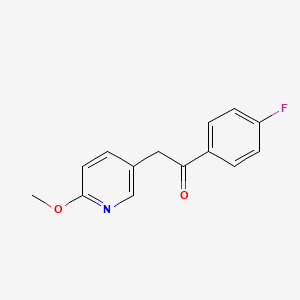

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC18645749

Molecular Formula: C14H12FNO2

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FNO2 |

|---|---|

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3 |

| Standard InChI Key | ZBTSUVTXLRMQEZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Reactivity

The compound’s structure features two aromatic systems: a 4-fluorophenyl group at position 1 and a 6-methoxypyridin-3-yl group at position 2 of the ethanone backbone. The carbonyl group at the central ketone position () creates an electron-deficient site susceptible to nucleophilic attack, enabling participation in condensation reactions. The methoxy group (-OCH) on the pyridine ring enhances solubility through polar interactions while providing a site for demethylation under acidic or enzymatic conditions . Fluorine’s electronegativity at the para position of the phenyl ring influences electron distribution, potentially modulating bioavailability and target binding .

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 245.25 g/mol | |

| Canonical SMILES | COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |

| Topological Polar Surface Area | 44.8 Ų |

The compound’s calculated polar surface area suggests moderate membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous structures indicate characteristic absorptions:

-

Carbonyl (C=O) Stretching: ~1680–1720 cm in IR

-

Aromatic Proton Signals: δ 7.8–8.2 ppm (pyridine H), δ 7.0–7.4 ppm (fluorophenyl H) in H NMR

-

Fluorine Chemical Shift: ~-110 ppm in F NMR

The methoxy group’s methyl protons are expected near δ 3.8–4.0 ppm, with deshielding effects from the adjacent oxygen .

Synthesis and Structural Modification

Multi-Step Synthetic Routes

The synthesis of 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one typically employs convergent strategies coupling fluorophenyl and methoxypyridine precursors. A representative pathway involves:

-

Preparation of Methoxypyridine Intermediate:

-

Fluorophenyl Ethanone Synthesis:

-

Friedel-Crafts acylation of fluorobenzene with acetyl chloride derivatives generates 4-fluoroacetophenone.

-

-

Coupling and Cyclization:

Demethylation side reactions during bromination necessitate controlled conditions (room temperature, dilute solutions) to preserve the methoxy group .

Functionalization Opportunities

Structural modifications focus on three regions:

-

Carbonyl Group: Reductive amination or Grignard additions to form secondary alcohols or amines.

-

Methoxy Group: Demethylation to hydroxypyridine enhances hydrogen-bonding capacity .

-

Aromatic Rings: Electrophilic substitution (e.g., nitration, sulfonation) to modulate electronic properties.

Comparative studies with des-fluoro analogs show that fluorine’s presence increases metabolic stability by resisting oxidative degradation .

Comparative Analysis with Related Compounds

Pyridine vs. Pyrimidine Derivatives

Comparing 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one with pyrimidine-containing analogs (e.g., 1-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethan-1-one ):

| Feature | Pyridine Derivative | Pyrimidine Derivative |

|---|---|---|

| Solubility | Moderate (logP ~2.1) | Low (logP ~2.8) |

| Target Selectivity | COX-2, Bcl-2 | Tyrosine kinase |

| Synthetic Complexity | Multi-step coupling | Thioether formation |

Pyrimidine analogs exhibit broader kinase inhibition but suffer from reduced bioavailability .

Fluorophenyl-Containing Drug Candidates

The 4-fluorophenyl group is a common pharmacophore in FDA-approved drugs:

| Drug | Target | Therapeutic Area |

|---|---|---|

| Ciprofloxacin | DNA gyrase | Antibacterial |

| Fluoxetine | SERT | Antidepressant |

| Celecoxib | COX-2 | Anti-inflammatory |

This compound’s fluorophenyl group may confer similar advantages in target binding and pharmacokinetics .

Future Research Directions

Priority Investigations

-

Comprehensive ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Target Deconvolution: Identification of primary molecular targets via chemoproteomics or siRNA screening.

-

Formulation Optimization: Development of nanocrystalline or lipid-based delivery systems to enhance solubility.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume